(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide
Description
The compound (E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide features a sulfonamide backbone linked to a 4-chlorophenyl group and an imidazo[1,2-a]pyridine moiety via an ethene spacer. Its structure is characterized by:
- A 4-chlorophenyl group, which introduces electron-withdrawing effects and enhances stability.
- An ethenesulfonamide linker, which may influence conformational rigidity and pharmacokinetic properties.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c18-15-6-4-14(5-7-15)9-12-24(22,23)19-10-8-16-13-21-11-2-1-3-17(21)20-16/h1-7,9,11-13,19H,8,10H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSXUPRYXWYZJD-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the imidazo[1,2-a]pyridine intermediate.
Formation of the Ethenesulfonamide Linkage: This can be accomplished by reacting the intermediate with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound and analogs (e.g., Compounds 2 and 5) enhances electronic stability compared to the 4-methylphenyl group in the compound .
Synthetic Efficiency: Yields for hydrochloride salts (Compounds 2 and 5) range between 46–51%, reflecting moderate synthetic efficiency .
Side-Chain Modifications :
- Pyridinylmethyl and morpholinylethyl groups in analogs (e.g., Compound 2) may improve solubility or target affinity compared to the target compound’s imidazo[1,2-a]pyridin-2-ylethyl side chain .
Physicochemical and Pharmacological Implications
- Conformational Flexibility : The ethenesulfonamide linker in the target compound may confer rigidity compared to acetamide-based analogs (e.g., Compounds 2 and 5), affecting binding kinetics .
Biological Activity
(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C21H19ClN4O2S
- SMILES Notation : Cc1cnc2c1c(nc(n2)C(CCl)=C(CS(=O)(=O)O)C)C
Biological Activity Overview
Research indicates that compounds containing imidazo[1,2-a]pyridine moieties exhibit significant biological activities. The specific compound has shown promise in various studies for its anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
The compound was evaluated for its ability to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. In vitro studies demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited potent inhibition of TNF-α production, with some derivatives showing IC50 values comparable to established inhibitors like SB-203580 .
Table 1: Inhibitory Potency of Imidazo[1,2-a]pyridine Derivatives
| Compound | Structure | IC50 (µM) | Comments |
|---|---|---|---|
| Prototype 2 | N-phenylpyrazole | 3.6 | Reference compound |
| SB-203580 | p38 MAPK inhibitor | 0.22 | Strong inhibitor |
| (E)-Compound | 4-Chlorophenyl derivative | 0.5 | Improved potency |
Anticancer Activity
The anticancer potential of the compound has been explored through various assays. Notably, it has shown cytotoxic effects against several cancer cell lines, including MCF-7 and HeLa cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.0585 | Apoptosis induction |
| HeLa | 0.0692 | Cell cycle arrest |
| HT-29 | 0.00217 | Apoptosis and necrosis |
Case Studies
Several case studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in preclinical models:
- Study on TNF-α Inhibition : A study demonstrated that the compound significantly reduced TNF-α levels in macrophage cultures, suggesting a potential application in inflammatory diseases .
- Anticancer Efficacy : In vivo studies using xenograft models showed that treatment with the compound led to reduced tumor growth rates compared to controls, indicating its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the imidazo[1,2-a]pyridine scaffold can enhance biological activity. For instance, the introduction of lipophilic groups has been correlated with increased potency against TNF-α production and improved cytotoxicity against cancer cells.
Q & A
Q. Basic Structural Confirmation
- X-ray crystallography is the gold standard. Grow single crystals via slow evaporation (e.g., methanol/chloroform).
- Key Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography .
Advanced Data Handling
For anisotropic displacement parameter visualization, use ORTEP-III with WinGX for graphical interfaces. Refinement protocols should include Hirshfeld surface analysis to validate intermolecular interactions .
What strategies address contradictions in crystallographic data, such as unresolved electron density or twinning?
Q. Advanced Methodology
- Twinning : Use SHELXL’s TWIN/BASF commands for refinement. For high-resolution data, apply the Hooft parameter to assess model accuracy .
- Disordered Regions : Employ PART instructions in SHELXL to model alternative conformations. Validate with residual density maps (e.g., Fo-Fc maps) .
How can structure-activity relationship (SAR) studies be designed for sulfonamide derivatives of this compound?
Q. Basic Assay Design
Q. Advanced SAR Optimization
- Co-crystallization : Resolve ligand-target complexes to identify critical hydrogen bonds or π-π interactions.
- Free Energy Calculations : Use molecular dynamics (e.g., AMBER) to predict binding affinities of derivatives .
What analytical techniques are critical for verifying synthetic intermediates and final product integrity?
Q. Basic Quality Control
Q. Advanced Characterization
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions with <5 ppm error.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
